molecular formula C11H13NO2 B13453729 (S)-Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate

(S)-Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate

Cat. No.: B13453729
M. Wt: 191.23 g/mol
InChI Key: KLNIPXIUYFAARZ-JTQLQIEISA-N
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Description

Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate is a chemical compound that belongs to the class of indene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of indene with an appropriate amine under specific conditions to introduce the amino group. The carboxylate group can be introduced through esterification reactions using methanol and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate is unique due to its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-4-2-3-8-7(9)5-6-10(8)12/h2-4,10H,5-6,12H2,1H3/t10-/m0/s1

InChI Key

KLNIPXIUYFAARZ-JTQLQIEISA-N

Isomeric SMILES

COC(=O)C1=CC=CC2=C1CC[C@@H]2N

Canonical SMILES

COC(=O)C1=CC=CC2=C1CCC2N

Origin of Product

United States

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